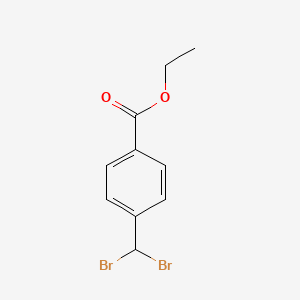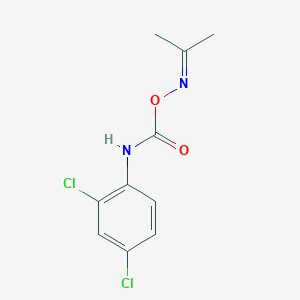
N,N'-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)は、分子式C24H24N2、分子量340.472 g/molの有機化合物です。 イミン基(-C=N-)の存在が特徴のシッフ塩基ファミリーに属します。
製法
合成経路と反応条件
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)は、アルデヒドまたはケトン存在下での1,4-フェニレンジアミンと4-エチルアニリンの縮合反応によって合成できます。反応は通常、穏やかな条件下、多くの場合室温で行われ、イミン結合の形成を促進するために、酢酸などの触媒が必要となる場合があります。
工業生産方法
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、収率と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。工業生産には、効率とスケーラビリティを高めるために、連続フローリアクターが使用される場合もあります。
準備方法
Synthetic Routes and Reaction Conditions
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) can be synthesized through a condensation reaction between 1,4-phenylenediamine and 4-ethylaniline in the presence of an aldehyde or ketone. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst such as acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
反応の種類
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するキノン誘導体を生成できます。
還元: 還元反応により、イミン基をアミン基に変換できます。
置換: 化合物中の芳香環は、ニトロ化またはハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、通常、ニトロ化には硝酸(HNO3)、臭素化には臭素(Br2)などの試薬が必要です。
生成される主な生成物
酸化: キノン誘導体。
還元: 対応するアミン誘導体。
置換: 特定の求電子置換反応に応じて、ニトロまたはハロゲン化誘導体。
科学研究における用途
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)は、科学研究でいくつかの用途があります。
化学: 配位化学において配位子として使用され、潜在的な触媒特性を持つ金属錯体を形成します。
生物学: 独自の電子特性により、蛍光プローブとしての可能性が調査されています。
医学: 生物膜と相互作用する能力があるため、抗菌剤としての可能性が探求されています。
産業: 有機半導体や液晶などの先進材料の開発に利用されています。
科学的研究の応用
N,N’-(1,4-Phenylenedimethylidyne)bis(4-ethylaniline) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial agent, given its ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)がその効果を発揮するメカニズムは、主に金属イオンと安定な錯体を形成する能力によるものです。これらの錯体は、さまざまな化学反応で触媒として作用し、反応速度と選択性を高めます。この化合物のイミン基は、生物分子とも相互作用することができ、細胞プロセスを妨害し、抗菌性を示す可能性があります。
類似化合物との比較
類似化合物
N,N'-(1,4-フェニレンジメチリデン)ビス(4-ブチルアニリン): 構造は似ていますが、エチル基の代わりにブチル基を持っています。
N,N'-(1,4-フェニレンジメチリデン)ビス(4-フルオロアニリン): フッ素原子を含み、その電子特性と反応性を変化させる可能性があります。
独自性
N,N'-(1,4-フェニレンジメチリデン)ビス(4-エチルアニリン)は、エチル基の存在が独自です。エチル基は、その類似体と比較して、溶解性、電子特性、反応性に影響を与える可能性があります。このため、特定の溶解性と電子特性が求められる用途に特に役立ちます。
特性
CAS番号 |
60448-85-3 |
|---|---|
分子式 |
C24H24N2 |
分子量 |
340.5 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-1-[4-[(4-ethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-3-19-9-13-23(14-10-19)25-17-21-5-7-22(8-6-21)18-26-24-15-11-20(4-2)12-16-24/h5-18H,3-4H2,1-2H3 |
InChIキー |
NVMZUVGRCNQYLM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)



![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)



![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)


